![molecular formula C8H2ClIN2S B1609804 4-Chloro-2-iodothieno[2,3-B]pyridine-5-carbonitrile CAS No. 700844-18-4](/img/structure/B1609804.png)

4-Chloro-2-iodothieno[2,3-B]pyridine-5-carbonitrile

Vue d'ensemble

Description

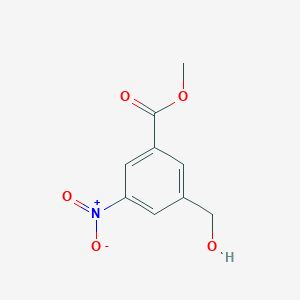

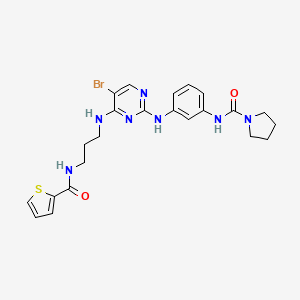

4-Chloro-2-iodothieno[2,3-B]pyridine-5-carbonitrile, also known as CHIR-99021, is a small molecule inhibitor that has been widely used in scientific research for its ability to selectively inhibit glycogen synthase kinase 3 (GSK-3). GSK-3 is a serine/threonine kinase that plays a critical role in a variety of cellular processes, including glycogen metabolism, cell cycle regulation, and apoptosis. Inhibition of GSK-3 by CHIR-99021 has been shown to have a number of important biochemical and physiological effects, making it a valuable tool for studying various cellular pathways.

Applications De Recherche Scientifique

Pharmacology

In pharmacology, 4-Chloro-2-iodothieno[2,3-B]pyridine-5-carbonitrile is utilized as a building block for the synthesis of various bioactive molecules. Its unique structure serves as a key intermediate in the development of new drugs, particularly those targeting neurological disorders and cancer. The iodine and nitrile groups present in the compound make it a versatile precursor for further functionalization through cross-coupling reactions, which are pivotal in medicinal chemistry for creating complex therapeutic agents .

Material Science

Within material science, this compound finds its application in the design of organic semiconductors. The thieno[2,3-b]pyridine core is known for its electronic properties, which are essential for the development of high-performance organic photovoltaics and field-effect transistors. The halogen atoms, particularly iodine, can enhance the charge transport properties by facilitating halogen bonding interactions within the material .

Chemical Synthesis

In chemical synthesis, 4-Chloro-2-iodothieno[2,3-B]pyridine-5-carbonitrile acts as a versatile reagent for carbon-carbon and carbon-heteroatom bond formation. It is especially valuable in palladium-catalyzed coupling reactions, such as Suzuki and Sonogashira couplings, allowing for the efficient synthesis of complex organic compounds. Its reactivity is leveraged in the construction of heterocyclic compounds, which are prevalent in many pharmaceuticals .

Analytical Chemistry

Analytical chemists employ 4-Chloro-2-iodothieno[2,3-B]pyridine-5-carbonitrile as a standard or reference compound in chromatography and mass spectrometry. Its distinct molecular weight and structural features enable the accurate identification and quantification of similar compounds in complex mixtures. This is particularly useful in the quality control of pharmaceuticals, where precise measurements of active ingredients and impurities are critical .

Biochemistry

In biochemistry, this compound is used in the study of enzyme-catalyzed reactions involving halogenated substrates. The iodine atom of 4-Chloro-2-iodothieno[2,3-B]pyridine-5-carbonitrile can be a substrate for halogenases, enzymes that catalyze the selective halogenation of organic compounds. Understanding these reactions is crucial for the biosynthesis of halogenated natural products, which often possess potent biological activities .

Environmental Science

Environmental scientists might explore the use of 4-Chloro-2-iodothieno[2,3-B]pyridine-5-carbonitrile in the study of halogenated organic compounds’ impact on the environment. Its stability and resistance to degradation make it a candidate for tracing the environmental fate of similar compounds. Additionally, its potential role in organic pollutant analysis helps in assessing the contamination levels and ecological risks associated with industrial chemicals .

Propriétés

IUPAC Name |

4-chloro-2-iodothieno[2,3-b]pyridine-5-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H2ClIN2S/c9-7-4(2-11)3-12-8-5(7)1-6(10)13-8/h1,3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDKJXFBGCCSYKK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC2=NC=C(C(=C21)Cl)C#N)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H2ClIN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50434679 | |

| Record name | 4-CHLORO-2-IODOTHIENO[2,3-B]PYRIDINE-5-CARBONITRILE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50434679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

700844-18-4 | |

| Record name | 4-CHLORO-2-IODOTHIENO[2,3-B]PYRIDINE-5-CARBONITRILE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50434679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-chloro-1H-benzo[d]imidazol-5-amine](/img/structure/B1609729.png)

![methyl (2S)-3-methyl-2-[(2,2,2-trifluoroacetyl)amino]butanoate](/img/structure/B1609735.png)